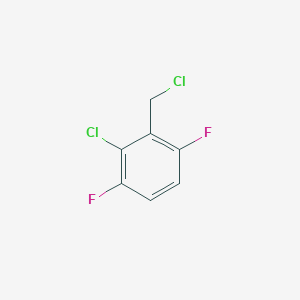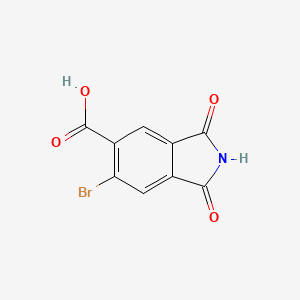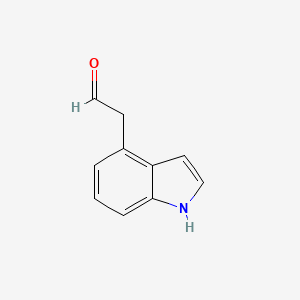
2-Bromo-3-methylbenzyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(chloromethyl)-3-methylbenzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a chloromethyl group at the first position, and a methyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(chloromethyl)-3-methylbenzene can be achieved through several methods. One common method involves the bromination of 1-(chloromethyl)-3-methylbenzene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another method involves the chloromethylation of 2-bromo-3-methylbenzene. This reaction uses formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction conditions are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-1-(chloromethyl)-3-methylbenzene may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis and reduce the production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(chloromethyl)-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted benzene derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium methoxide (NaOCH3) are commonly used under basic conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium (Pd) or platinum (Pt) catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Benzene derivatives with hydrogen replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(chloromethyl)-3-methylbenzene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Material Science: It is used in the preparation of advanced materials, such as polymers and resins, due to its unique chemical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for the synthesis of bioactive molecules.
Chemical Biology: It is used in the study of chemical reactions and mechanisms in biological systems.
Wirkmechanismus
The mechanism of action of 2-bromo-1-(chloromethyl)-3-methylbenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new chemical bonds. In oxidation reactions, the methyl group is oxidized to form carboxylic acids or aldehydes through the transfer of electrons to the oxidizing agent.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-1-(chloromethyl)-3-methylbenzene can be compared with similar compounds such as:
2-Bromo-1-(chloromethyl)benzene: Lacks the methyl group at the third position, resulting in different chemical properties and reactivity.
1-(Chloromethyl)-3-methylbenzene:
2-Bromo-3-methylbenzene: Lacks the chloromethyl group, leading to different chemical behavior and uses.
The presence of both the bromine atom and the chloromethyl group in 2-bromo-1-(chloromethyl)-3-methylbenzene makes it unique and versatile for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H8BrCl |
|---|---|
Molekulargewicht |
219.50 g/mol |
IUPAC-Name |
2-bromo-1-(chloromethyl)-3-methylbenzene |
InChI |
InChI=1S/C8H8BrCl/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,5H2,1H3 |
InChI-Schlüssel |
IRXYCAXKHCJPFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B13595305.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-2-methylbutanoicacid](/img/structure/B13595312.png)






![methyl1-[(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}cyclobutyl]-1H-1,2,3-triazole-4-carboxylate,trans](/img/structure/B13595361.png)



